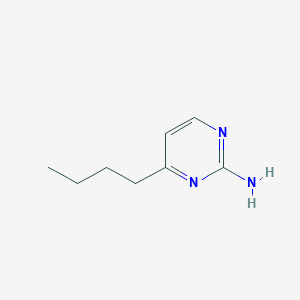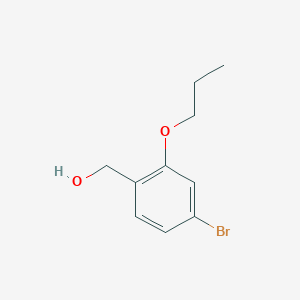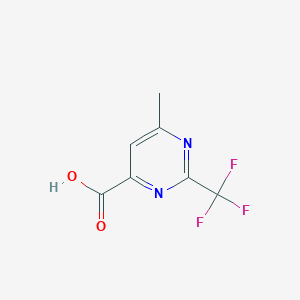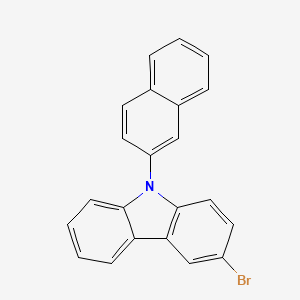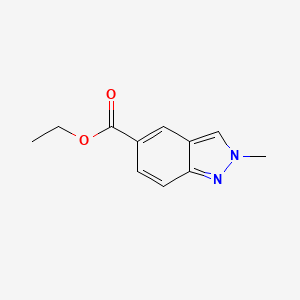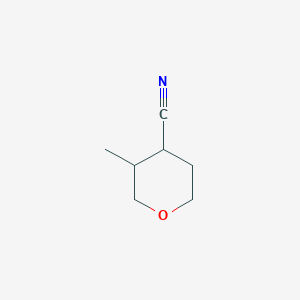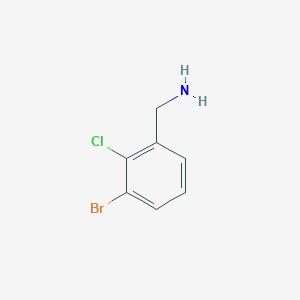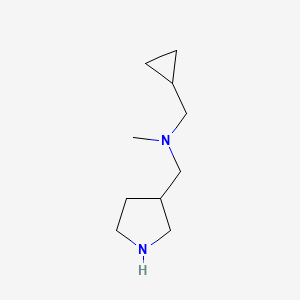
(Cyclopropylmethyl)(methyl)(pyrrolidin-3-ylmethyl)amine
Overview
Description
(Cyclopropylmethyl)(methyl)(pyrrolidin-3-ylmethyl)amine, commonly referred to as CPMMPA, is a cyclic amine compound that has been used in a variety of scientific research applications. CPMMPA is a versatile molecule that has a wide range of potential uses due to its unique structure and properties.
Scientific Research Applications
Synthesis and Pharmaceutical Applications
- The compound is used as an antidiarrhoeal agent, with studies showing its efficacy through sigma receptor affinity. This research details the synthesis process starting from (Cyclopropylmethyl)(methyl)(pyrrolidin-3-ylmethyl)amine, providing insights into its potential pharmaceutical applications (Habernickel, 2002).
Chemical Synthesis Techniques
- The compound plays a role in the diastereoselective synthesis of pyrrolidines, a class of organic compounds with various applications, including in medicine and industry (Carson & Kerr, 2005).
- It also serves as an intermediate in the synthesis of bioactive molecules like (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, highlighting its utility in large-scale organic synthesis processes (Kotian et al., 2005).
Role in Catalytic and Polymerization Processes
- The compound is involved in the synthesis of 4-(trifluoromethyl)pyrrolidines, used in various applications such as dyes and agrochemicals (Markitanov et al., 2016).
- Additionally, it is utilized in the synthesis of alkynes and diynes, serving as a catalyst in cross-coupling reactions, highlighting its significance in organic chemistry and material science (Gil-Moltó & Nájera, 2005).
Applications in Organic and Inorganic Chemistry
- The compound's derivatives are explored in the synthesis of pyrroles, which are crucial in medicinal chemistry (Snieckus & Frota, 2015).
- Its involvement in the synthesis of polynuclear spin crossover complexes demonstrates its utility in inorganic chemistry, particularly in the study of magnetic behavior (Boldog et al., 2009).
properties
IUPAC Name |
1-cyclopropyl-N-methyl-N-(pyrrolidin-3-ylmethyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-12(7-9-2-3-9)8-10-4-5-11-6-10/h9-11H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCCRWIBMVVTWSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CC1)CC2CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Cyclopropylmethyl)(methyl)(pyrrolidin-3-ylmethyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B1374418.png)
![10-Bromo-2-iodo-9-methyl-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine](/img/structure/B1374421.png)
